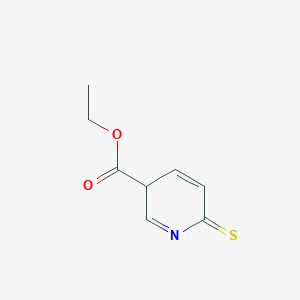
ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an ethyl ester and a thioketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with thiolating agents. One common method is the reaction of 3-cyano-6-ethoxycarbonylpyridine with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield the desired thioketone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the thiolation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its thioketone group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate involves its interaction with biological molecules through its thioketone group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-oxo-3H-pyridine-3-carboxylate: Similar structure but with a ketone group instead of a thioketone.
Methyl 6-sulfanylidene-3H-pyridine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
6-Sulfanylidene-3H-pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its combination of an ethyl ester and a thioketone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
ethyl 6-sulfanylidene-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-2-11-8(10)6-3-4-7(12)9-5-6/h3-6H,2H2,1H3 |
InChI Key |
WTEHEBJBSSTIHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC(=S)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















